Bienvenue dans la boutique en ligne BenchChem!

Convalloside

Oncology Cytotoxicity Natural Products

Convalloside is the diglycosidic cardenolide of choice for probing structure-activity relationships around the Na⁺/K⁺-ATPase. As a strophanthidin aglycone bearing a glucose-rhamnose disaccharide, it serves as a well-characterized prodrug that deglucosidates to convallatoxin, offering a cleaner metabolic model than monoglycosides. Its 9-fold lower potency relative to convallatoxin (human lung cancer IC₅₀ 0.127 vs 0.014 µM) and distinct cell-line selectivity make it indispensable for dissecting the impact of glycosylation on cellular uptake and target binding. Sourced as a high-purity research reagent, it bridges classical frog-model pharmacology (relative potency 0.27 vs cymarin) with modern human erythrocyte Na⁺/K⁺-ATPase inhibition assays comparable to ouabain. Procure Convalloside to gain an orthogonal, literature-backed tool compound for your cardiac glycoside research program.

Molecular Formula C35H52O15
Molecular Weight 712.8 g/mol
CAS No. 13473-51-3
Cat. No. B078614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConvalloside
CAS13473-51-3
Synonymsconvalloside
neoconvalloside
Molecular FormulaC35H52O15
Molecular Weight712.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O
InChIInChI=1S/C35H52O15/c1-16-29(50-31-27(42)25(40)24(39)22(13-36)49-31)26(41)28(43)30(47-16)48-18-3-8-33(15-37)20-4-7-32(2)19(17-11-23(38)46-14-17)6-10-35(32,45)21(20)5-9-34(33,44)12-18/h11,15-16,18-22,24-31,36,39-45H,3-10,12-14H2,1-2H3/t16-,18-,19+,20-,21+,22+,24+,25-,26-,27+,28+,29-,30-,31-,32+,33-,34-,35-/m0/s1
InChIKeyCAYUJEAJKPLCAV-TZOZDROWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Convalloside (CAS 13473-51-3): A Diglycosidic Cardenolide Sourcing Guide for Cardiac and Cytotoxicity Research


Convalloside is a diglycosidic cardenolide (cardiac glycoside) naturally occurring in Convallaria majalis (Lily of the Valley) and Antiaris toxicaria, with a molecular formula of C35H52O15 and a molecular weight of 712.8 g/mol [1]. As a cardenolide, its primary mechanism of action is the inhibition of the Na⁺/K⁺-ATPase pump, a characteristic it shares with other members of the class, yet its specific structural features—including a strophanthidin aglycone linked to a 4-O-β-D-glucopyranosyl-α-L-rhamnopyranoside sugar moiety—distinguish its binding kinetics, metabolic stability, and resultant biological profile from closely related analogs [2].

Convalloside Selection Criteria: Why Closely Related Analogs (Convallatoxin, Ouabain, Cymarin) Are Not Direct Substitutes


Procuring a cardiac glycoside based solely on its class mechanism (Na⁺/K⁺-ATPase inhibition) is a high-risk strategy due to profound differences in tissue selectivity, metabolic stability, and species-specific potency [1]. Convalloside, a diglycoside, exists as a prodrug that is deglucosidated in vivo to yield convallatoxin, leading to a pharmacokinetic profile that differs significantly from monoglycosides like convallatoxin or cymarin [2]. Furthermore, its structural distinctions (strophanthidin aglycone with a glucose-rhamnose disaccharide) directly influence its binding affinity and residence time on the Na⁺/K⁺-ATPase α-subunit, creating a unique activity pattern across different tissues and species—a pattern that is not shared by ouabain or digitoxin [3]. The following evidence guide provides quantifiable differentiation data to support compound-specific procurement and experimental design.

Convalloside Quantitative Differentiation Guide: Head-to-Head Data vs. Key Comparators


Cytotoxicity Profile in Human Cancer Cell Lines: Convalloside vs. Convallatoxin

Convalloside demonstrates distinct cytotoxic potency relative to its aglycone analog, convallatoxin, in human lung cancer cells. In a direct head-to-head comparison using the NIH-H460 non-small cell lung cancer (NSCLC) cell line, convalloside exhibited an IC₅₀ of 0.127 µM, while convallatoxin was significantly more potent with an IC₅₀ of 0.014 µM [1]. This 9-fold difference in potency highlights that the addition of the glucose moiety in convalloside's sugar chain modulates cellular uptake or target engagement, resulting in a distinct, attenuated cytotoxic profile.

Oncology Cytotoxicity Natural Products

Comparative Cytotoxic Activity Across Multiple Human Cancer Cell Lines

Convalloside was screened against a panel of seven human cancer cell lines (KB, HCT-116, SF-268, MCF-7, HL-60, PC-3, MRC-5), with its activity benchmarked against convallatoxin and other cardenolides [1]. While convallatoxin demonstrated broad, high-potency activity, convalloside exhibited a more selective cytotoxic profile, with its strongest activity noted against the HL-60 leukemia cell line. Quantitative comparison of mean IC₅₀ values across all tested lines shows convallatoxin's potency (mean IC₅₀ ≈ 0.005-0.05 µM) is approximately 2- to 50-fold greater than convalloside's activity (mean IC₅₀ range: 0.1 to 1.5 µM), depending on the specific cell type [1].

Oncology Pharmacology Drug Screening

In Vivo Potency and Species-Specific Activity: Convalloside vs. Ouabain in Classic Pharmacological Models

The in vivo potency of convalloside is highly species-dependent and differs from that of standard cardiac glycosides like ouabain and cymarin. In a classic study, the order of potency in cats was determined by intravenous injection. A more notable differentiation was observed in frogs, where the relative potency of convalloside was 0.27 when compared directly to cymarin as a standard (ouabain's relative potency in the same model is typically closer to 1.0 or higher) [1]. This 3.7-fold lower relative activity compared to the cymarin baseline is a quantifiable measure of its distinct pharmacodynamic profile in amphibian models.

Cardiology In Vivo Pharmacology Toxicology

Na⁺/K⁺-ATPase Inhibitory Activity: Convalloside is Comparable to Ouabain in a Human Erythrocyte Model

Convalloside's direct target engagement is comparable to the well-known cardiac glycoside ouabain. In a head-to-head comparison using human erythrocytes, convalloside (and its stereoisomer neoconvalloside) exhibited inhibitory potencies against Na⁺/K⁺-ATPase and ⁸⁶Rb⁺ uptake that were statistically indistinguishable from those of ouabain [1]. The study found that these compounds were effective at comparable concentrations in displacing ouabain and inhibiting the sodium pump, indicating a similar binding affinity for the human α-subunit of the enzyme.

Biochemistry Enzymology Ion Transport

Metabolic Fate: Convalloside as a Prodrug to Convallatoxin—A Key Pharmacokinetic Distinction

A critical differentiator for convalloside is its metabolic conversion. In vivo and in vitro studies have established that convalloside undergoes deglucosidation as its first and primary metabolic step, yielding convallatoxin, its more potent monoglycosidic analog [1]. This prodrug relationship means that convalloside's ultimate pharmacological effect is a function of both its intrinsic activity and the rate/extent of its conversion to convallatoxin. In contrast, convallatoxin is directly active as the parent compound, without this initial biotransformation step [1].

Metabolism Pharmacokinetics Prodrugs

Predicted Physicochemical Profile: Convalloside Exhibits High Solubility but Poor Oral Bioavailability Predictions

Computational predictions highlight key differences in drug-likeness between convalloside and simpler cardiac glycosides. Convalloside has a high predicted aqueous solubility (Esol class: soluble) and a topological polar surface area (TPSA) of 242.00 Ų [1]. Crucially, it fails the Lipinski Rule of Five and is predicted to have no oral bioavailability, which aligns with its classification as a prodrug [2]. In contrast, monoglycosides like convallatoxin (Molecular Weight: 550.7 g/mol) are closer to, but often still exceed, the Rule of Five thresholds.

ADME Drug Development Chemoinformatics

Convalloside (CAS 13473-51-3): Evidence-Based Research and Industrial Application Scenarios


Oncology Research: A Tool for Investigating the Impact of Glycosylation on Cardenolide Cytotoxicity

Given its 9-fold lower potency compared to convallatoxin in human lung cancer cells (IC₅₀ = 0.127 µM vs. 0.014 µM) and its distinct selectivity profile across a panel of seven cancer cell lines, convalloside is ideally suited as a comparator compound in structure-activity relationship (SAR) studies [1]. Researchers can utilize convalloside to probe how the addition of a glucose moiety to the strophanthidin aglycone (via the rhamnose) alters cellular uptake, intracellular trafficking, or the induction of specific cell death pathways (apoptosis vs. autophagy) relative to its more potent monoglycosidic counterpart.

Cardiovascular and Comparative Pharmacology: Species-Specific Na⁺/K⁺-ATPase Inhibition Studies

The classic in vivo data showing convalloside's relative potency of 0.27 compared to cymarin in frog models positions it as a specialized tool for comparative pharmacology [2]. When paired with the finding that its in vitro activity on human erythrocytes is comparable to ouabain, convalloside becomes a valuable compound for investigating species-specific differences in Na⁺/K⁺-ATPase α-subunit binding and isoform selectivity. This is particularly relevant for studies aimed at understanding the structural basis of cardiac glycoside sensitivity and resistance across different animal models.

Metabolism and Prodrug Research: A Defined Model for Investigating Glycoside Deglucosidation

Convalloside's established metabolic pathway—initial deglucosidation to yield convallatoxin—makes it a well-characterized model prodrug for studying glycoside metabolism [3]. Its failure to meet oral bioavailability criteria further underscores its utility in in vitro and ex vivo perfusion models designed to investigate the enzymes responsible for cardiac glycoside activation (e.g., specific glucosidases) and their tissue distribution. This provides a cleaner system for prodrug research than using complex plant extracts or less well-defined glycoside mixtures.

Biochemical Assay Development: An Alternative Inhibitor for the Human Na⁺/K⁺-ATPase

Convalloside serves as a direct, potent alternative to ouabain for inhibiting the human Na⁺/K⁺-ATPase in biochemical and cell-based assays [4]. Its comparable inhibitory potency in human erythrocytes, combined with its distinct chemical structure, makes it an ideal orthogonal tool for confirming on-target effects. This is critical in high-throughput screening campaigns or mechanistic studies where the use of a single inhibitor (e.g., ouabain) may introduce assay-specific artifacts or be confounded by the inhibitor's other known activities.

Quote Request

Request a Quote for Convalloside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.